6-Bromo-1-benzothiophene-2-carbonyl chloride
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Overview
Description
Scientific Research Applications
6-Bromo-1-benzothiophene-2-carbonyl chloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biochemistry: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of bromine and thionyl chloride as reagents .
Industrial Production Methods
While specific industrial production methods for 6-Bromo-1-benzothiophene-2-carbonyl chloride are not widely documented, the general approach involves large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-benzothiophene-2-carbonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Addition Reactions: The carbonyl chloride group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Addition Reactions: Reagents like water or alcohols can react with the carbonyl chloride group under mild conditions.
Major Products
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Addition Reactions: Products include esters or amides formed from the reaction of the carbonyl chloride group.
Mechanism of Action
The mechanism of action of 6-Bromo-1-benzothiophene-2-carbonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved .
Comparison with Similar Compounds
Similar Compounds
1-Benzothiophene-2-carbonyl chloride: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Chloro-1-benzothiophene-2-carbonyl chloride: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and applications
Uniqueness
6-Bromo-1-benzothiophene-2-carbonyl chloride is unique due to the presence of both bromine and carbonyl chloride groups, which confer distinct reactivity and versatility in chemical synthesis .
Properties
IUPAC Name |
6-bromo-1-benzothiophene-2-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClOS/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGRVPIAWAUVSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=C2)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544016 |
Source
|
Record name | 6-Bromo-1-benzothiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60544016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105212-27-9 |
Source
|
Record name | 6-Bromo-1-benzothiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60544016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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